-A-5-CP is a key intermediate in the production of several drugs, including:
2-A-5-CP is also used as an intermediate in the synthesis of Clodinafop, a selective herbicide that controls grass weeds in crops Source: Jubilant Life Sciences safety data sheet (SDS) for 2-Amino-5-Chloropyridine:
2-Amino-5-chloropyridine is an organic compound with the molecular formula and a molecular weight of approximately 128.56 g/mol. It is classified as a pyridine derivative, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. This compound is also known by various names, including 2-pyridinamine, 5-chloro-2-aminopyridine, and 5-chloro-2-pyridylamine .
The compound appears as a colorless to pale yellow solid with a melting point of approximately 137 °C and a boiling point around 128 °C at 1.5 mmHg . Its structure can be represented as follows:
textCl | N / \ C C | | C---C | | N H
One significant reaction involves its synthesis through chlorination processes using agents like sodium hypochlorite or N-fluoro-N-chlorobenzene sulfonamide in organic solvents under mild conditions . The typical reaction mechanism involves the substitution of an amino hydrogen with a chlorine atom, resulting in the formation of 2-amino-5-chloropyridine.
Research indicates that 2-amino-5-chloropyridine exhibits various biological activities. It has been studied for its potential as an anti-tumor agent and may possess other pharmacological properties due to its structural similarity to other biologically active pyridine derivatives . The compound's biological effects are primarily attributed to its ability to interact with biological targets, including enzymes and receptors.
Several methods have been developed for synthesizing 2-amino-5-chloropyridine:
2-Amino-5-chloropyridine finds applications in several fields:
Studies on the interactions of 2-amino-5-chloropyridine with biological systems have revealed its potential effects on cellular pathways. It is crucial in understanding how this compound may influence enzyme activity or receptor binding, which could lead to therapeutic applications or toxicity assessments.
Several compounds share structural similarities with 2-amino-5-chloropyridine, each possessing unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-3-cyanopyridine | Structure | Contains a cyano group; used in synthetic chemistry |
2-Aminonicotinic acid | Structure | Pyridine derivative with carboxylic acid functionality |
6-Chloronicotinic acid | Structure | Chlorinated derivative; used in agrochemical synthesis |
3-Amino-5-chloropyridine | Structure | Similar chlorination pattern but different amino position |
These compounds share a common pyridine ring but differ in their functional groups' positioning and types, leading to varied chemical reactivity and biological activities.
2-Amino-5-chloropyridine serves as a fundamental intermediate in the synthesis of zopiclone, a cyclopyrrolone compound exhibiting hypnotic and sedative effects [3] [7]. The synthesis pathway involves the reaction of pyrazine-2,3-dicarboxylic acid with 2-amino-5-chloropyridine to produce 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid in refluxing acetonitrile [7]. This intermediate subsequently undergoes cyclization through treatment with refluxing thionyl chloride, yielding 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine [7].
The partial reduction of this compound with potassium borohydride in dioxane-water produces 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one, which is subsequently esterified with 4-methylpiperazine-1-carbonyl chloride using sodium hydride in dimethylformamide to complete the zopiclone synthesis [7]. Research has demonstrated that 2-amino-5-chloropyridine acts as a gamma-aminobutyric acid receptor agonist when incorporated into zopiclone structure, affecting the gabaergic pathway and inducing sedative and hypnotic effects .
2-Amino-5-chloropyridine functions as both a synthetic intermediate and a degradation product in zopiclone analysis [10]. Studies have established that 2-amino-5-chloropyridine forms as a degradation product of zopiclone and its two main metabolites, N-desmethylzopiclone and zopiclone N-oxide, particularly when specimens undergo storage [10]. Research utilizing liquid chromatography tandem mass spectrometry methods has demonstrated that during storage, 2-amino-5-chloropyridine forms in amounts equimolar to the degradation of zopiclone and N-desmethylzopiclone [10].
Mathematical modeling studies have revealed strong correlations between 2-amino-5-chloropyridine formation and original zopiclone concentrations, with correlation coefficients of 0.960 and 0.955, explaining more than 90 percent of zopiclone concentration variance [10]. This equimolar degradation relationship enables estimation of original zopiclone concentrations in biological samples where degradation has occurred [10]. The formation of 2-amino-5-chloropyridine occurs at elevated pH or temperature conditions, mirroring the degradation patterns of parent compounds and metabolites [10].
Parameter | Value | Reference |
---|---|---|
Correlation coefficient (Model 1) | 0.960 | [10] |
Correlation coefficient (Model 2) | 0.955 | [10] |
Statistical significance | p < 0.01 | [10] |
Variance explained | >90% | [10] |
Degradation stoichiometry | Equimolar | [10] |
Detection of 2-amino-5-chloropyridine serves as a parameter for zopiclone exposure in forensic and clinical settings [28]. Qualitative screening techniques utilizing solid-phase extraction combined with reversed-phase high-performance liquid chromatography and diode array detection have been developed for 2-amino-5-chloropyridine detection in urine samples [28]. These methods demonstrate detection limits of 0.5 micrograms per milliliter when expressed as zopiclone concentrations in spiked urine samples [28].
Field studies have confirmed the presence of 2-amino-5-chloropyridine in human urine samples up to 16 hours following ingestion of therapeutic zopiclone doses [28]. Gas chromatography with mass selective detection methods have been established for rapid detection of 2-amino-5-chloropyridine, facilitating routine screening procedures for zopiclone use detection [13]. These analytical approaches provide valuable tools for forensic toxicology applications and therapeutic drug monitoring programs [13].
2-Amino-5-chloropyridine serves as a key building block in the synthesis of neurological medications within the imidazopyridine family [17]. Copper-catalyzed three-component coupling reactions utilizing 2-amino-5-chloropyridine with aldehydes and alkynes have been developed for efficient imidazopyridine synthesis [17]. These reactions proceed under mild conditions with copper chloride and copper triflate catalysts in toluene at 120 degrees Celsius, yielding various imidazopyridine derivatives with therapeutic potential [17].
Sequential three-component coupling reactions of 2-amino-5-chloropyridine with p-chloroaldehyde and N,N-dipropylpropiolamide have produced alpidem in 83 percent yield [17]. Alpidem represents a nonbenzodiazepine anxiolytic medication that was previously marketed for anxiety disorder treatment [16]. The compound demonstrates anxiolytic effects rather than sedative or hypnotic effects at therapeutic doses, distinguishing it from related compounds in the imidazopyridine family [16].
Research has established 2-amino-5-chloropyridine applications in zolpidem synthesis pathways, though the primary intermediate utilized is 2-amino-5-methylpyridine [15]. The synthetic processes involve the preparation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine through reaction of toluene with chloroacetylchloride under Friedel-Crafts acylation conditions, followed by condensation with aminopyridine derivatives [15]. These processes demonstrate the versatility of aminopyridine intermediates in neurological drug development [15].
Studies have investigated 2-aminopyridine derivatives, including chlorinated variants, for multipotent therapeutic applications in neurological conditions [14]. Research has focused on compounds designed for Alzheimer disease treatment and neuronal vascular diseases, targeting cholinergic dysfunction and oxidative stress mechanisms [14]. These investigations have explored 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles as potential therapeutic agents with acetylcholinesterase inhibitory activity and neuroprotective properties [14].
Molecular modeling studies have revealed that amino group modifications in position 2 of pyridine rings significantly influence binding modes and therapeutic activity [14]. Compounds containing chlorine substitutions demonstrate different binding characteristics compared to amino-substituted variants, affecting their pharmacological profiles [14]. These findings contribute to understanding structure-activity relationships in neurological drug development utilizing pyridine-based intermediates [14].
Research has demonstrated that pyridine derivatives, including compounds structurally related to 2-amino-5-chloropyridine, exhibit significant antimicrobial properties [19] [20]. Studies of 2-amino-4-chloropyridine derivatives have revealed moderate to significant antimicrobial activity against various bacterial and fungal strains [19]. Compounds bearing chloro and hydroxy groups demonstrate excellent antimicrobial activity against Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli [20].
Schiff base derivatives of chlorinated aminopyridines have shown variable antimicrobial activity when evaluated using agar-well diffusion methods against Gram-positive bacteria including Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis [19]. These compounds also demonstrate activity against Gram-negative bacteria such as Escherichia coli, Acetobacter species, and Pseudomonas aeruginosa [19]. Antifungal activity has been observed against Penicillium expansum, Aspergillus flavus, and Pichia anomola [19].
Antimicrobial activity studies have revealed that specific structural modifications of aminopyridine compounds significantly influence their biological activity [21] [22]. Compounds containing 3-phenylpropyl chains display enhanced antimicrobial activity against Staphylococcus aureus compared to shorter alkyl chain derivatives [21]. Research has established that longer side chains correlate with increased antimicrobial potency, with phenylpropyl derivatives demonstrating superior activity compared to benzyl and dichlorobenzyl variants [21].
Comparative studies have shown that pyridinium salts derived from aminopyridine precursors exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative organisms [21]. The antimicrobial mechanism appears to involve action on bacterial cell membranes, with surface activity contributing significantly to antibacterial properties [21]. Minimum inhibitory concentration values of 4 micrograms per milliliter have been achieved for optimized compounds against susceptible bacterial strains [21].
Recent investigations have explored metal complexes of 2-amino-5-chloropyridine derivatives for enhanced antimicrobial applications [22]. Studies have synthesized complexes incorporating iron, cobalt, nickel, and copper metals with 2-amino-5-chloropyridine and 2,6-pyridinedicarboxylic acid combinations [22]. These complexes demonstrate ionic and octahedral structures with enhanced antimicrobial properties compared to parent compounds [22].
Antimicrobial testing against Candida albicans, Escherichia coli, Bacillus subtilis, Enterococcus faecalis, Pseudomonas aeruginosa, Listeria monocytogenes, and Staphylococcus aureus has revealed variable activity profiles [22]. Specific complexes demonstrate optimal activity against particular microbial strains, with iron and copper complexes showing enhanced performance in certain applications [22]. These findings suggest potential for developing targeted antimicrobial therapies utilizing pyridine-based metal coordination compounds [22].
Compound Type | Target Organism | Activity Level | Reference |
---|---|---|---|
Chloropyridine Schiff bases | S. aureus | Significant | [19] |
Pyridinium salts | Gram-positive bacteria | High | [21] |
Metal complexes | Multiple pathogens | Variable | [22] |
Phenylpropyl derivatives | S. aureus | Enhanced | [21] |
2-Aminopyridine derivatives | S. aureus, B. subtilis | High (MIC: 0.039 μg/mL) | [26] |
Irritant